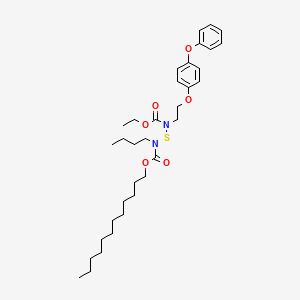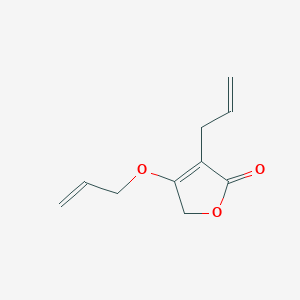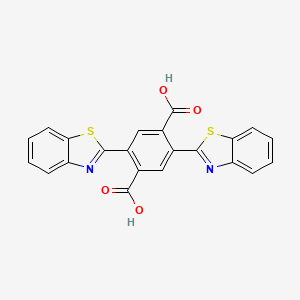
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione is a complex organic compound that features both oxazole and benzopyran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the benzopyran moiety.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1,2-oxazol-3(2H)-one: This compound shares the oxazole ring but lacks the benzopyran moiety.
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another heterocyclic compound with potential medicinal applications.
Uniqueness
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione is unique due to its combination of oxazole and benzopyran rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
| 112122-33-5 | |
Fórmula molecular |
C18H11NO4 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-(5-phenyl-1,2-oxazol-3-yl)chromen-2-one |
InChI |
InChI=1S/C18H11NO4/c20-17-12-8-4-5-9-14(12)22-18(21)16(17)13-10-15(23-19-13)11-6-2-1-3-7-11/h1-10,20H |
Clave InChI |
PDWKOHWXNWVRGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NO2)C3=C(C4=CC=CC=C4OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)





![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)
